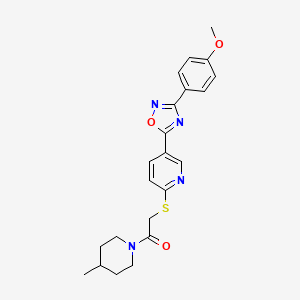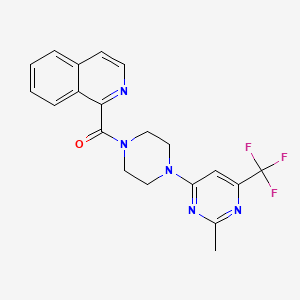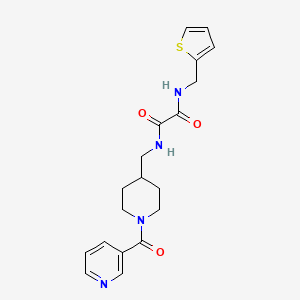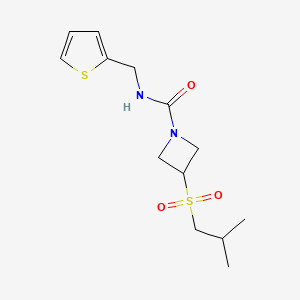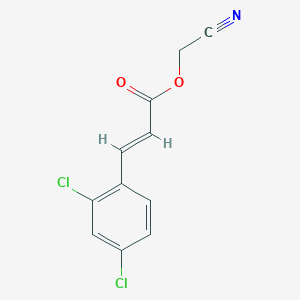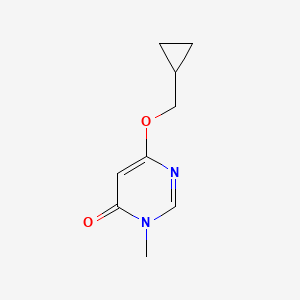
6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and solubility tests are used .科学的研究の応用
Antiviral Activity
Research indicates that derivatives of dihydropyrimidinone, similar in structure to 6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one, exhibit notable antiviral properties. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibitory effects against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003). Another study on dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), including compounds with cyclopropyl groups, demonstrated potent inhibition of HIV-1 reverse transcriptase, suggesting effectiveness in HIV treatment (Mai et al., 1999).
DNA Interaction and Potential Antitumor Effects
Research on dihydropyrimidinones derivatives, related to the compound , has revealed their capability to interact with DNA. Studies show that these interactions can block DNA transcription and replication, implying potential use as antitumor agents (Wang et al., 2013).
Antimicrobial Properties
Dihydropyrimidinone derivatives have also been evaluated for their antimicrobial activities. Various synthesized compounds in this category have demonstrated effective antibacterial and antifungal properties, contributing to the exploration of new therapeutic agents for microbial infections (Al-Juboori, 2020).
Application in Molecular Synthesis and Drug Design
The structural framework of dihydropyrimidinones, including 6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one, plays a significant role in the synthesis of novel pharmaceutical compounds. Their unique properties facilitate the design of molecules with specific therapeutic targets, as seen in the synthesis of novel non-nucleoside reverse transcriptase inhibitors for HIV treatment (Ragno et al., 2004).
Potential Anti-Inflammatory and Analgesic Properties
Further research on dihydropyrimidinone derivatives has demonstrated their potential as anti-inflammatory and analgesic agents. The structural modifications in these compounds significantly influence their biological activities, opening pathways for new pain management and anti-inflammatory therapies (Muralidharan et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(cyclopropylmethoxy)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-10-8(4-9(11)12)13-5-7-2-3-7/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXVIBXIMCRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)
![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)
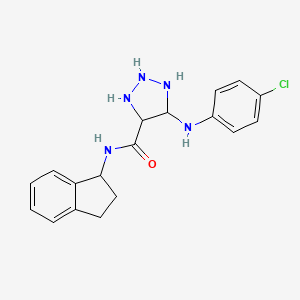
![1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine](/img/structure/B2569486.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2569487.png)
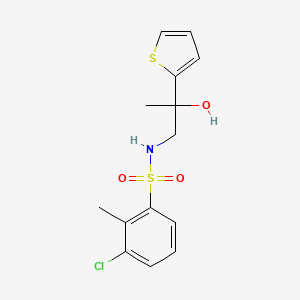
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)

